molecular formula C7H13NO3 B13331847 O-Allyl-L-threonine

O-Allyl-L-threonine

Cat. No.: B13331847
M. Wt: 159.18 g/mol
InChI Key: DSQHMLACRFGVEJ-RITPCOANSA-N
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Description

O-Allyl-L-threonine: is a derivative of the amino acid L-threonine, where the hydroxyl group of threonine is replaced by an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-L-threonine typically involves the reaction of L-threonine with allyl halides under basic conditions. One common method is the use of allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of L-threonine is replaced by the allyl group.

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic methods using L-threonine transaldolase or L-threonine aldolase. These enzymes catalyze the formation of this compound from L-threonine and allyl aldehyde under optimized conditions, providing high yields and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: O-Allyl-L-threonine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or diols.

    Reduction: The allyl group can be reduced to form saturated derivatives.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) can be used for hydrogenation reactions.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

O-Allyl-L-threonine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Allyl-L-threonine involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for L-threonine aldolase, which catalyzes the cleavage of the C-C bond, leading to the formation of glycine and an allyl aldehyde. This reaction is stereospecific and involves the formation of a Schiff base intermediate with the enzyme’s active site .

Comparison with Similar Compounds

    L-Threonine: The parent amino acid with a hydroxyl group instead of an allyl group.

    O-Allyl-L-serine: Similar structure but derived from L-serine.

    O-Allyl-D-threonine: The D-isomer of O-Allyl-L-threonine.

Uniqueness: this compound is unique due to its allyl group, which imparts distinct reactivity and potential for various chemical transformations. Its stereochemistry and ability to participate in enzyme-catalyzed reactions make it valuable for research and industrial applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

DSQHMLACRFGVEJ-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OCC=C

Canonical SMILES

CC(C(C(=O)O)N)OCC=C

Origin of Product

United States

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